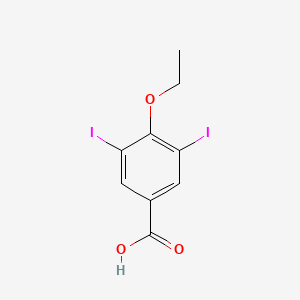

4-Ethoxy-3,5-diiodobenzoic acid

Description

Contextual Significance of Halogenated Benzoic Acids

Halogenated benzoic acids are a class of organic compounds that hold considerable importance in academic and industrial research. Their aromatic ring, substituted with both a carboxylic acid group and one or more halogen atoms, makes them versatile building blocks in synthetic organic chemistry. acs.org Compounds containing aromatic halides are pivotal in the synthesis of pharmaceuticals and natural products. acs.org Specifically, aromatic iodides and bromides are extensively utilized in transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. acs.orgosti.gov

The introduction of halogens to a benzoic acid scaffold can significantly influence the molecule's physicochemical properties. Halogen atoms, being electron-withdrawing, can alter the acidity of the carboxylic acid group through an inductive effect, a principle that has been thoroughly studied. libretexts.org In the context of drug design, halogenation is a key strategy used to modulate a molecule's bioactivity, metabolic stability, lipophilicity, and selectivity for its biological target. oup.com

Furthermore, the development of methods for the direct functionalization of C-H bonds to introduce halogens into benzoic acids is a significant area of contemporary research. acs.org Such late-stage functionalization strategies are highly desirable in the drug discovery process as they allow for the rapid generation of analogs from complex, drug-like molecules. nih.gov The utility of halogenated benzoic acids as precursors for further chemical transformations, such as amination, further underscores their significance. nih.gov

Rationale for Scholarly Investigation of 4-Ethoxy-3,5-diiodobenzoic acid

The specific scholarly interest in this compound stems from its potential as a structural motif or synthetic intermediate in medicinal chemistry. While direct research on this exact molecule is not extensively documented in public literature, the rationale for its investigation can be inferred from studies on closely related compounds.

The diiodo-substituted phenyl ring is a key structural feature in various biologically active molecules. For instance, derivatives of 3,5-diiodobenzoic acid are integral to analogs of amiodarone (B1667116), an antiarrhythmic drug. physiology.orgphysiology.org Research into these analogs, such as those containing ethoxy linkages, aims to understand structure-activity relationships and toxicological profiles, particularly concerning effects on lung cells. physiology.orgphysiology.org

Moreover, a structurally similar compound, 4-ethoxy-2-hydroxy-3,5-diiodobenzoic acid, has been synthesized as part of research to discover pharmacological chaperones that can stabilize the oncogenic p53-Y220C mutant, a target in cancer therapy. soton.ac.uk This highlights the relevance of the diiodo-substituted core, combined with an ethoxy group, in the design of potential anticancer agents. The ethoxy group itself is a common feature in medicinal chemistry, used to fine-tune a molecule's properties to enhance its efficacy or reduce its toxicity. Therefore, the investigation of this compound is logically driven by its potential as a building block for novel therapeutics in areas such as cardiology and oncology.

Overview of Research Directions Pertaining to this compound

The academic investigation of this compound and its congeners primarily branches into two main directions: synthetic methodology and medicinal chemistry.

Synthetic Methodology: A significant research effort is focused on the development of efficient and selective methods for the synthesis of polysubstituted aromatic compounds like this compound. This includes the exploration of novel catalytic systems for direct C-H bond halogenation. acs.org For example, iridium-catalyzed ortho-iodination of benzoic acids represents a modern approach to creating such structures under mild conditions, avoiding the need for harsh reagents. acs.orgnih.gov These methodological advancements are crucial for making complex halogenated benzoic acids more accessible for further study.

Medicinal Chemistry and Drug Discovery: The primary application-driven research direction involves the use of this compound and its derivatives as scaffolds for new therapeutic agents. As suggested by studies on amiodarone analogs and p53 stabilizers, the 3,5-diiodo-4-ethoxy-benzoyl moiety is a promising pharmacophore. physiology.orgphysiology.orgsoton.ac.uk Research in this area involves synthesizing derivatives and evaluating their biological activity, aiming to develop new drugs with improved properties. The synthesis of a hydrazide derivative of this compound further indicates its utility as a chemical intermediate for creating more complex molecules for biological screening. nih.gov

Interactive Data Table: Research Directions

| Research Area | Focus | Key Supporting Evidence |

| Medicinal Chemistry | Design and synthesis of novel therapeutic agents, particularly in oncology and cardiology. | Use of related structures in amiodarone analogs and p53 mutant stabilizers. physiology.orgphysiology.orgsoton.ac.uk |

| Synthetic Chemistry | Development of efficient and selective C-H halogenation and functionalization methods. | Advancements in iridium-catalyzed iodination of benzoic acids. acs.orgnih.gov |

| Chemical Biology | Use as a molecular probe or building block for studying biological processes. | Potential for incorporation into larger molecules to study protein-ligand interactions. |

Interactive Data Table: Physicochemical Properties of a Related Compound: 4-Hydroxy-3,5-diiodobenzoic acid

Properties for the closely related precursor, 4-Hydroxy-3,5-diiodobenzoic acid, are provided below for context.

| Property | Value | Source |

| Molecular Formula | C₇H₄I₂O₃ | lookchem.com |

| Molecular Weight | 389.91 g/mol | lookchem.com |

| Melting Point | 275°C (decomposition) | lookchem.com |

| Boiling Point | 346.4°C at 760 mmHg | lookchem.com |

| Flash Point | 163.3°C | lookchem.com |

| Solubility | Dichloromethane, Ethyl Acetate | lookchem.com |

| pKa | 3.87±0.10 (Predicted) | lookchem.com |

| Appearance | Light sensitive solid | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-diiodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHJWUJWRPUGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3,5 Diiodobenzoic Acid

Established Chemical Synthesis Routes

Traditional synthetic strategies for 4-ethoxy-3,5-diiodobenzoic acid primarily rely on foundational organic reactions. These methods, while effective, often involve multi-step processes.

Etherification Approaches for 4-Position Ethoxy Group Introduction

A common route to introduce the ethoxy group at the 4-position is through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. wikipedia.orglibretexts.org In the context of synthesizing this compound, a suitable precursor would be 4-hydroxy-3,5-diiodobenzoic acid.

The hydroxyl group of 4-hydroxy-3,5-diiodobenzoic acid is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate, to form a more nucleophilic phenoxide. masterorganicchemistry.comresearchgate.net This phenoxide then reacts with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the ether linkage. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comresearchgate.net

A variation of this method utilizes silver oxide (Ag₂O) as a milder reagent, which can be particularly useful for sensitive substrates. libretexts.org

Table 1: Key Aspects of Williamson Ether Synthesis for 4-Ethoxy Group Introduction

| Feature | Description |

| Precursor | 4-Hydroxy-3,5-diiodobenzoic acid |

| Reagents | Ethylating agent (e.g., ethyl iodide, diethyl sulfate), Base (e.g., NaH, K₂CO₃) |

| Mechanism | SN2 Nucleophilic Substitution wikipedia.org |

| Solvents | DMF, THF masterorganicchemistry.comresearchgate.net |

Directed Iodination Strategies on Benzoic Acid Scaffolds

The introduction of iodine atoms onto the benzoic acid ring can be achieved through electrophilic aromatic substitution. The directing effects of the substituents on the ring are crucial for achieving the desired 3,5-diiodo substitution pattern. Starting with 4-ethoxybenzoic acid, the ethoxy group, being an ortho-, para-director, would activate the positions adjacent (ortho) to it for iodination. sigmaaldrich.com

Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (like nitric acid or hydrogen peroxide) are commonly employed for iodination. chemicalbook.comarchive.org The reaction conditions, including solvent and temperature, are optimized to favor the formation of the diiodinated product. For instance, the iodination of 4-hydroxybenzoic acid to produce 4-hydroxy-3,5-diiodobenzoic acid has been reported using iodine monochloride in an acidic aqueous solution at elevated temperatures. chemicalbook.com

Recent advancements have also explored transition-metal-catalyzed C-H activation/iodination. acs.org Iridium and palladium complexes have shown high efficiency and selectivity for the ortho-iodination of benzoic acids. acs.orgresearchgate.netresearchgate.net These methods offer milder reaction conditions and can tolerate a wider range of functional groups. acs.org

Functional Group Transformation-Based Syntheses (e.g., Hydrolysis of Nitriles)

An alternative synthetic pathway involves the preparation of a precursor molecule containing a nitrile group, which is then hydrolyzed to the carboxylic acid. For the synthesis of this compound, this would typically start with the synthesis of 4-ethoxy-3,5-diiodobenzonitrile.

The nitrile can be prepared from the corresponding aryl halide through nucleophilic substitution with a cyanide salt, often catalyzed by a transition metal complex. The subsequent hydrolysis of the nitrile to the carboxylic acid can be carried out under either acidic or basic conditions. google.com For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will yield the corresponding carboxylic acid. google.com This method is particularly useful when direct carboxylation of the aromatic ring is challenging. The hydrolysis of nitriles is a well-established and reliable transformation in organic synthesis.

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry focuses on improving efficiency, selectivity, and environmental compatibility. These principles are reflected in the newer methods developed for synthesizing complex molecules like this compound.

Catalytic Coupling Reactions in Synthesis (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. youtube.comyoutube.com Reactions like the Suzuki and Stille couplings could be envisioned for the synthesis of this compound derivatives. youtube.com For example, a di-iodinated benzoic acid derivative could be coupled with an appropriate organoboron (for Suzuki coupling) or organotin (for Stille coupling) reagent to introduce other functionalities if desired, although for the direct synthesis of the target molecule, these are less direct.

More relevant are palladium-catalyzed C-H activation/iodination reactions, which offer a direct and atom-economical approach. researchgate.netresearchgate.net These methods can selectively introduce iodine atoms at specific positions on the benzoic acid ring, guided by a directing group. acs.orgresearchgate.net Furthermore, palladium catalysis is employed in the decarbonylative iodination of aryl carboxylic acids, providing a novel route to aryl iodides from readily available starting materials. nih.gov

Green Chemistry Principles in Synthetic Design (e.g., Microwave-Assisted Synthesis, Aqueous Media)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ajrconline.org In the synthesis of this compound, these principles can be applied in several ways.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. ajrconline.org For instance, the Williamson ether synthesis and palladium-catalyzed coupling reactions can be adapted for microwave conditions. wikipedia.orgnih.gov Microwave-assisted synthesis has been shown to improve the yield of ether synthesis from 6-29% in conventional heating to 20-55%. wikipedia.org

Aqueous Media: Performing reactions in water instead of organic solvents is a key aspect of green chemistry. Palladium-catalyzed reactions, including iodination, have been successfully carried out in aqueous media. researchgate.net This not only reduces the environmental impact of the synthesis but can also simplify product isolation.

Table 2: Comparison of Synthetic Approaches

| Synthetic Route | Advantages | Disadvantages |

| Established Routes | Well-documented, reliable. | Often multi-step, may use harsh reagents. |

| Modern Catalytic Methods | High efficiency, selectivity, milder conditions. acs.orgresearchgate.net | Catalysts can be expensive, may require specialized ligands. |

| Green Chemistry Approaches | Reduced environmental impact, faster reaction times. ajrconline.org | May require specialized equipment (e.g., microwave reactor). |

Synthesis of Key Precursor Compounds (e.g., 3,5-diiodobenzoic acid)

The synthesis of 3,5-diiodobenzoic acid is a well-documented process in organic chemistry, often serving as a key step in the preparation of more complex molecules. A prevalent and reliable method for its synthesis involves a multi-step process starting from 3,5-dinitrobenzoic acid. This approach leverages classical organic reactions to introduce the iodine atoms at the desired positions on the aromatic ring.

The synthetic pathway typically commences with the reduction of the nitro groups of 3,5-dinitrobenzoic acid to form 3,5-diaminobenzoic acid. This transformation is commonly achieved using reducing agents such as tin(II) chloride in the presence of hydrochloric acid. The resulting diamino compound is a critical intermediate for the subsequent iodination step.

Following the formation of 3,5-diaminobenzoic acid, the next stage involves a Sandmeyer-type reaction. This process begins with the diazotization of the two amino groups on the aromatic ring. The diazotization is carried out by treating the 3,5-diaminobenzoic acid with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting bis(diazonium) salt.

The final step is the replacement of the diazonium groups with iodine atoms. This is accomplished by introducing a solution of potassium iodide to the bis(diazonium) salt. The iodide ions act as nucleophiles, displacing the nitrogen gas and leading to the formation of 3,5-diiodobenzoic acid. The crude product is then typically purified through recrystallization to yield the final, high-purity compound.

The following table provides a summary of the key reaction steps and conditions for a typical synthesis of 3,5-diiodobenzoic acid starting from 3,5-dinitrobenzoic acid.

Table 1: Synthetic Route for 3,5-diiodobenzoic acid

| Step | Starting Material | Reagents | Product |

| 1. Reduction | 3,5-Dinitrobenzoic acid | Tin(II) chloride, Hydrochloric acid | 3,5-Diaminobenzoic acid |

| 2. Diazotization | 3,5-Diaminobenzoic acid | Sodium nitrite, Sulfuric acid, Water | 3,5-Bis(diazonio)benzoate |

| 3. Iodination | 3,5-Bis(diazonio)benzoate | Potassium iodide, Water | 3,5-Diiodobenzoic acid |

This synthetic sequence represents a robust and well-established method for the preparation of 3,5-diiodobenzoic acid, a vital precursor for the synthesis of this compound and other related compounds. The careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity of the final product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be deduced.

In the ¹H NMR spectrum of 4-Ethoxy-3,5-diiodobenzoic acid, the molecular symmetry significantly simplifies the pattern. The two protons on the aromatic ring (at C-2 and C-6) are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis. This equivalence would result in a single signal, a singlet, for both protons. The ethoxy group would present a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, although its observation can depend on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 - 8.4 | Singlet (s) | 2H | Ar-H (H-2, H-6) |

| ~4.1 - 4.3 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ |

| >10 | Broad Singlet (br s) | 1H | -COOH |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, carbons C-2 and C-6 are equivalent, as are the two iodine-bearing carbons, C-3 and C-5. Therefore, a total of six distinct signals are expected: four for the aromatic ring carbons, and two for the ethoxy group carbons. The carbons directly bonded to the heavy iodine atoms (C-3 and C-5) are expected to appear at a significantly upfield chemical shift compared to non-iodinated analogs due to the heavy-atom effect. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| >165 | C=O (Carboxylic Acid) |

| ~160 | C-4 (Ar-C-O) |

| ~140 | C-2, C-6 (Ar-C-H) |

| ~130 | C-1 (Ar-C-COOH) |

| ~90 - 100 | C-3, C-5 (Ar-C-I) |

| ~70 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would be particularly useful. This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

For this compound, the following correlations would be expected in an HSQC spectrum:

A cross-peak connecting the aromatic proton signal (~8.2-8.4 ppm) to the C-2/C-6 carbon signal (~140 ppm).

A cross-peak connecting the methylene (-OCH₂-) proton quartet (~4.1-4.3 ppm) to its corresponding carbon signal (~70 ppm).

A cross-peak connecting the methyl (-CH₃) proton triplet (~1.4-1.6 ppm) to its corresponding carbon signal (~15 ppm).

Carbons without attached protons, such as the carbonyl carbon and the aromatic carbons C-1, C-3, C-4, and C-5, would be absent from the HSQC spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups, which each have characteristic absorption or scattering frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions from its functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band and a sharp, intense C=O (carbonyl) stretching band. The ethoxy group and the aromatic ring also produce characteristic signals. Data from related diiodobenzoic acid derivatives show characteristic peaks for the carbonyl and other functional groups. soton.ac.uk

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2980-2850 | Medium | C-H stretch (Aliphatic -CH₂, -CH₃) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1250-1300 | Strong | C-O stretch (Aryl ether & C-O of acid) |

| ~1040 | Medium | C-O stretch (Alkyl ether) |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar, symmetric bonds often produce intense Raman signals. For this compound, the symmetric breathing vibrations of the heavily substituted aromatic ring are expected to be prominent in the Raman spectrum. The C-I bonds, being highly polarizable, may also show characteristic low-frequency signals.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~1600 | Strong | C=C stretch (Aromatic ring) |

| ~1000 | Strong | Symmetric Ring Breathing |

| <400 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in elucidating the elemental composition and structure of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed in its deprotonated form, [M-H]⁻. The analysis of this compound and its derivatives often shows the expected molecular ion peaks corresponding to their calculated isotopic patterns. For instance, the ESI-MS spectrum of related compounds has confirmed the presence of the diiodo-substituted aromatic core.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₉H₈I₂O₃), the exact mass can be calculated and compared to the experimentally determined value. This comparison serves as a definitive confirmation of the compound's identity. For example, the HRMS data for a derivative of this compound, its ethyl ester, showed an experimental mass that closely matched the calculated mass, confirming its elemental composition.

| Parameter | Value |

| Molecular Formula | C₉H₈I₂O₃ |

| Calculated Exact Mass | 433.8406 u |

| Typical Observation in ESI-MS | [M-H]⁻ |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is influenced by the electronic structure of the substituted benzene (B151609) ring. Studies on similar iodinated aromatic compounds have shown characteristic absorption bands in the UV region, which are attributed to π → π* transitions of the aromatic system. The specific wavelengths of maximum absorption (λmax) can be influenced by the solvent and the nature of the substituents on the benzene ring.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies of compounds containing the 3,5-diiodo-4-hydroxybenzoic acid scaffold have provided detailed insights into their molecular geometry. These studies confirm the planar nature of the benzene ring and provide precise measurements of bond lengths and angles. For example, the C-I bond lengths are a key parameter obtained from these studies.

Computational and Theoretical Investigations of 4 Ethoxy 3,5 Diiodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular structures and properties from first principles.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecules like 4-Ethoxy-3,5-diiodobenzoic acid. This approach is favored for its balance of accuracy and computational efficiency. DFT calculations, particularly using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are commonly used to determine the most stable conformation (the ground state) of a molecule. acs.org

The process involves optimizing the molecular geometry, which systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement. For similar aromatic carboxylic acids, DFT has been shown to reproduce experimental data from X-ray crystallography with high accuracy. acs.orgresearchgate.net These calculations would reveal the precise spatial arrangement of the ethoxy group, the iodine atoms, and the carboxylic acid group relative to the benzene (B151609) ring. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated by DFT This table presents theoretical data typical for this class of compounds, based on studies of similar molecules.

| Parameter | Calculated Value | Parameter | Calculated Value |

|---|---|---|---|

| C1-C2 Bond Length (Å) | 1.405 | C1-C2-C3 Bond Angle (°) | 120.5 |

| C-I Bond Length (Å) | 2.102 | C2-C3-I Bond Angle (°) | 119.8 |

| C4-O(ethoxy) Bond Length (Å) | 1.365 | C3-C4-O(ethoxy) Bond Angle (°) | 118.9 |

| C(carboxyl)-O Bond Length (Å) | 1.210 | O-C-O(H) Bond Angle (°) | 122.3 |

To understand how this compound interacts with light, researchers use Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT that calculates the energies of electronic excited states. nih.gov By predicting these excitation energies, TD-DFT allows for the simulation of the molecule's UV-Visible absorption spectrum. acs.org

The calculations can identify the specific electronic transitions, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), that are responsible for the absorption bands observed experimentally. nih.govresearchgate.net The solvent environment can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM), which provides a more realistic simulation of the electronic spectrum in solution. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations based on first principles without empirical parameters. science.gov HF calculations have been used to study related benzoic acid derivatives, often serving as a baseline for comparison with DFT results. researchgate.netresearchgate.net While DFT methods generally provide more accurate results for electron correlation, the HF method is crucial for its theoretical simplicity and its role as a starting point for more advanced computational techniques. science.gov Comparing HF and DFT results can yield insights into the importance of electron correlation for accurately describing the molecule's properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The analysis of these orbitals is key to understanding chemical bonding and reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. Analysis of the spatial distribution of the HOMO and LUMO reveals which parts of the molecule are involved in these frontier interactions. For this compound, the HOMO is expected to have significant contributions from the electron-rich benzene ring and the oxygen of the ethoxy group, while the LUMO is likely centered on the carboxylic acid group and the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound This table presents theoretical data typical for this class of compounds, based on studies of similar molecules.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.43 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. researchgate.net

The strength of these donor-acceptor interactions is estimated using second-order perturbation theory. A larger interaction energy (E(2)) indicates a more significant delocalization and stabilization of the molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and iodine atoms into the antibonding orbitals of the aromatic ring, as well as interactions involving the carboxylic acid and ethoxy groups. This provides a quantitative understanding of the electronic effects that govern the molecule's structure and stability. researchgate.net

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) typical for this type of molecule.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of Ethoxy | π* (C-C) of Ring | 25.5 |

| π (C-C) of Ring | π* (C=O) of Carboxyl | 18.2 |

| LP (I) | σ* (C-C) of Ring | 5.8 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. In the case of this compound, MEP analysis reveals distinct regions of positive and negative electrostatic potential.

The MEP map indicates that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making this region a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group exhibits the most positive potential, identifying it as a primary site for nucleophilic attack. The aromatic ring shows a relatively neutral potential, while the iodine atoms, due to their electron-withdrawing nature, contribute to a more positive potential on the adjacent carbon atoms. This information is crucial for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions. A study on similar halogenated benzoic acids supports the use of MEP to understand chemical reactivity and intermolecular interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand the flexibility and dynamic behavior of molecules. For this compound, these studies would investigate the rotational freedom around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid group to the benzene ring.

Thermochemical and Thermodynamic Properties Calculation (e.g., Gibbs Free Energy)

Computational methods are employed to calculate the thermochemical and thermodynamic properties of this compound, such as its Gibbs free energy of formation. These calculations provide insights into the stability of the molecule and the spontaneity of reactions involving it.

While specific calculated values for this compound are not detailed in the provided search results, the methodology for such calculations is well-established. For example, the standard molar enthalpy of formation for the related compound 4-ethoxybenzoic acid has been determined experimentally. nist.gov Theoretical calculations often complement experimental data, providing a more complete thermodynamic profile. mdpi.com The Gibbs free energy, a key thermodynamic potential, can be calculated to predict the equilibrium constant of a reaction. For instance, a study on a different organic compound calculated the change in Gibbs free energy for its formation to be -824.841 kJ/mol at 298.15 K, indicating a spontaneous process. acs.org

Table 1: Thermodynamic Data for a Related Compound (4-ethoxybenzoic acid)

| Property | Value | Source |

| Standard Molar Enthalpy of Formation (crystal) | -564.1 ± 2.6 kJ/mol | nist.gov |

Note: This data is for a related compound and serves as an example of the types of thermodynamic properties that can be determined.

Prediction and Comparison of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. oregonstate.eduucl.ac.uk These predictions are based on the calculated electron density around each nucleus. ucl.ac.uk The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing iodine atoms and the electron-donating ethoxy group. oregonstate.eduucl.ac.uk The protons of the ethoxy group would also have characteristic shifts. oregonstate.edu While specific calculated values for this exact molecule are not available, tables of typical chemical shifts provide a basis for estimation. oregonstate.edusigmaaldrich.com

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of the molecule. nih.gov These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretching of the carboxylic acid, the C-O stretching of the ether, and the various vibrations of the aromatic ring. nih.govresearchgate.net Comparisons between calculated and experimental spectra for similar molecules, like other halogenated benzoic acids, have shown good agreement, supporting the reliability of these computational methods. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) properties of molecules are of interest for applications in optoelectronics and photonics. mdpi.com Computational methods can be used to predict the NLO response of this compound by calculating its hyperpolarizability.

The presence of an electron-donating group (ethoxy) and an electron-withdrawing group (carboxylic acid) on the aromatic ring, a classic "push-pull" system, suggests that this molecule may exhibit NLO properties. The heavy iodine atoms can also influence the electronic structure and potentially enhance the NLO response. Theoretical studies on other organic molecules have shown that computational predictions of hyperpolarizability can effectively identify promising NLO candidates. nih.gov For example, a study on a triazole derivative identified a compound with significant linear polarizability and first and second hyperpolarizabilities, indicating its potential for NLO applications. nih.gov

Tautomeric Equilibrium and Stability Studies

Tautomerism involves the migration of a proton, and for this compound, the most relevant tautomerism would involve the carboxylic acid group. While carboxylic acids primarily exist in their acidic form, the possibility of a zwitterionic tautomer, though generally less stable, can be investigated computationally.

Theoretical calculations can determine the relative energies of the different tautomeric forms, providing insight into their equilibrium populations. acs.org For instance, a computational study on a Schiff base compound found that the enol form was more stable than the keto form, and the tautomeric equilibrium constant was calculated. acs.org Similar calculations for this compound would likely confirm the overwhelming stability of the carboxylic acid form under normal conditions.

Chemical Reactivity and Transformation Studies of 4 Ethoxy 3,5 Diiodobenzoic Acid

Mechanistic Investigations of Chemical Reactions

While specific, in-depth mechanistic studies exclusively on 4-ethoxy-3,5-diiodobenzoic acid are not extensively documented, its reactions follow well-established principles of organic chemistry. The transformations it undergoes are understood through the lens of common reaction mechanisms associated with its functional groups.

For instance, palladium-catalyzed cross-coupling reactions involving the carbon-iodine bonds, such as the Suzuki, Heck, and Sonogashira reactions, proceed via a catalytic cycle. This cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the aromatic ring. This is often the rate-determining step.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): In a Suzuki coupling, the organoboron compound transfers its organic group to the palladium center. wikipedia.orglibretexts.org In a Heck reaction, the olefin inserts into the aryl-palladium bond. organic-chemistry.orgmdpi.com

Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. masterorganicchemistry.com

Similarly, functional group interconversions of the carboxylic acid, such as esterification, typically proceed through nucleophilic acyl substitution, where a nucleophile (like an alcohol) attacks the electrophilic carbonyl carbon.

Functional Group Interconversions Involving Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Esterification: The most common transformation is esterification, where the carboxylic acid is converted to an ester. This can be achieved through various methods, including the Fischer esterification with an alcohol under acidic catalysis. A more modern and efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com These reactions are typically high-yielding. For example, 3,5-dihalo-4-hydroxybenzoic acids have been successfully converted to their methyl esters. researchgate.net

Amide Formation: The carboxylic acid can be readily converted into amides. This is usually accomplished by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with a primary or secondary amine to furnish the corresponding amide.

Reduction to Alcohol: While the reduction of the carboxylic acid moiety of this compound is not widely reported in standard chemical literature, related alkoxybenzoic acids have been shown to undergo this transformation. For instance, enzymatic reduction by fungal cultures can reduce the carboxyl group to the corresponding aldehyde and benzyl (B1604629) alcohol. nih.govasm.org Standard chemical reducing agents like lithium aluminum hydride (LiAlH₄) would also be expected to reduce the carboxylic acid to a primary alcohol, though care must be taken as such strong hydrides might also affect the carbon-iodine bonds.

Table 1: Typical Functional Group Interconversions of the Carboxylic Acid Moiety

| Transformation | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') | Classic Fischer esterification. |

| Esterification | Alcohol (R'-OH), DCC, DMAP | Ester (R-COOR') | High-yielding, mild conditions. jocpr.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride (R-COCl) | Creates a highly reactive intermediate for further conversions. |

| Amide Formation | 1. SOCl₂ 2. Amine (R'R''NH) | Amide (R-CONR'R'') | A two-step process via the acid chloride. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺ | Primary Alcohol (R-CH₂OH) | A strong reducing agent; potential for side reactions with C-I bonds. |

Reactions of the Iodine Substituents

The two iodine atoms on the aromatic ring are excellent leaving groups for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. The high reactivity of the C-I bond makes this compound a valuable substrate for cross-coupling chemistry.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester). wikipedia.org It is a highly versatile method for forming biaryl structures or connecting the aromatic ring to vinyl or alkyl groups. The reaction is tolerant of many functional groups, making it suitable for complex molecule synthesis. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, typically in the presence of a base. organic-chemistry.org This reaction is a key method for the synthesis of substituted styrenes and other vinylated aromatic compounds. rsc.orgrsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by both palladium and copper complexes. beilstein-journals.orgorganic-chemistry.orgmdpi.com It is the premier method for synthesizing aryl-alkyne structures.

Ullmann Reaction: A classic copper-catalyzed reaction, the Ullmann condensation can be used to form biaryl ethers (C-O coupling) or biaryl amines (C-N coupling, a variant known as the Goldberg reaction) from aryl halides. wikipedia.orgmappingignorance.org This reaction often requires higher temperatures than its palladium-catalyzed counterparts but remains a useful tool, especially for C-O and C-N bond formation. nih.gov

Table 2: Representative Cross-Coupling Reactions of the Iodine Substituents

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl or Aryl-Vinyl |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl-Alkynyl |

| Ullmann (Ether Synthesis) | Phenol or Alcohol | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | Aryl-Oxygen |

| Goldberg (Amine Synthesis) | Amine or Amide | Copper catalyst (e.g., CuI), Base (e.g., K₃PO₄) | Aryl-Nitrogen |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution: The aromatic ring of this compound is highly substituted, which significantly influences its susceptibility to further electrophilic attack. The directing effects of the existing substituents must be considered:

Ethoxy group (-OEt): Strongly activating and ortho, para-directing.

Iodine atoms (-I): Weakly deactivating but ortho, para-directing.

Carboxylic acid group (-COOH): Moderately deactivating and meta-directing.

The positions ortho to the ethoxy group are already occupied by iodine atoms. The only remaining unsubstituted position is C6, which is ortho to one iodine and meta to the carboxylic acid and the other iodine. The powerful activating effect of the ethoxy group is directed towards the occupied C3 and C5 positions. The deactivating nature of the iodine and carboxyl groups, combined with steric hindrance from the bulky iodine atoms, makes further electrophilic substitution on this ring highly unfavorable under standard conditions. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards attack by a nucleophile. masterorganicchemistry.comscience.gov The ring of this compound is rendered electron-rich by the ethoxy group and lacks strong activating groups for SNAr. Therefore, direct displacement of the ethoxy group or the carboxylic acid by a nucleophile is not a feasible pathway. While the iodine atoms could theoretically be displaced, this would require harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are unlikely given the substitution pattern. sinica.edu.tw

Oxidation and Reduction Transformations

Oxidation: The ethoxy group and the aromatic ring are generally stable to common oxidizing agents. However, under specific and often harsh conditions, transformations can occur.

Oxidation of the Ethoxy Group: While the benzylic position of an alkyl chain can be oxidized to a carboxylic acid, the ethoxy group lacks a benzylic hydrogen and is resistant to such oxidation. libretexts.org Certain biological systems, such as the fungus Polyporus dichrous, have been shown to oxygenate 4-alkoxy groups of similar benzoic acid derivatives, leading to dealkylation or hydroxylation of the alkyl chain. nih.gov

Oxidation of the Aromatic Ring: Strong oxidizing agents can lead to the degradation of the aromatic ring. Methoxybenzene derivatives can be oxidized to quinones using reagents like hydrogen peroxide activated by methylrhenium trioxide, though this is a destructive process for the parent molecule. researchgate.net

Reduction:

Reduction of Iodine Substituents (Dehalogenation): The carbon-iodine bonds can be reduced, replacing the iodine atoms with hydrogen. This is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. This reaction effectively removes the iodine atoms, yielding 4-ethoxybenzoic acid.

Reduction of the Aromatic Ring (Birch Reduction): The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) can reduce the aromatic ring to a non-conjugated diene. However, this is a powerful method that would likely also cause reductive dehalogenation of the C-I bonds.

Synthesis and Characterization of Derivatives and Analogues of 4 Ethoxy 3,5 Diiodobenzoic Acid

Derivatives Modified at the Carboxylic Acid Group (e.g., Esters, Amides, Hydrazides)

The carboxylic acid moiety of 4-ethoxy-3,5-diiodobenzoic acid is a prime site for chemical modification, allowing for the synthesis of esters, amides, and hydrazides. These derivatives are often synthesized to enhance the compound's biological activity or to serve as intermediates for further functionalization.

A common strategy for creating these derivatives involves the initial synthesis of 3,5-dihalo-4-hydroxybenzoic acids, which are then etherified to introduce the ethoxy group, followed by modification of the carboxylic acid. For instance, 3,5-diiodo-4-hydroxybenzoic acid can be prepared by the iodination of 4-hydroxybenzoic acid using iodine monochloride in an acidic medium. chemicalbook.comorgsyn.org The subsequent etherification of the hydroxyl group with an ethylating agent yields this compound.

Esters: The synthesis of esters, such as the methyl ester of the related 3,5-diiodo-4-methoxybenzoic acid, has been reported. researchgate.net This is typically achieved through standard esterification procedures, for example, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of ethyl 4-ethoxy-3-iodobenzoate has also been documented. bldpharm.com

Amides: Amide derivatives can be prepared by activating the carboxylic acid, for instance, by converting it to an acid chloride, and then reacting it with a suitable amine. The synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (rafoxanide) from 3,5-diiodosalicylic acid demonstrates the feasibility of forming amides from diiodinated benzoic acids. researchgate.net Similarly, the synthesis of 2,5-bis((4-ethoxyphenyl)ethynyl)morpholinebenzamide involves the formation of an amide bond from a diiodobenzoyl chloride precursor. scielo.org.mx

Hydrazides: The synthesis of hydrazides from the corresponding esters is a well-established method. For example, 3,5-diiodo-4-methoxy-benzoic acid hydrazide has been synthesized from its methyl ester by reaction with hydrazine (B178648) hydrate. researchgate.net This suggests a straightforward pathway to obtaining 4-ethoxy-3,5-diiodobenzohydrazide.

Table 1: Examples of Derivatives Modified at the Carboxylic Acid Group

| Derivative Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Methyl Ester | 3,5-diiodo-4-hydroxybenzoic acid | Methylating agent, then esterification | 3,5-diiodo-4-methoxy-benzoic acid methyl ester | researchgate.net |

| Hydrazide | 3,5-diiodo-4-methoxy-benzoic acid methyl ester | Hydrazine hydrate | 3,5-diiodo-4-methoxy-benzoic acid hydrazide | researchgate.net |

| Amide | 3,5-diiodosalicylic acid | Thionyl chloride, then amine | N-aryl-2-hydroxy-3,5-diiodobenzamide | researchgate.net |

Derivatives Modified at the Ethoxy Group

Modifications at the ethoxy group of this compound are less common but offer another avenue for structural diversification. These modifications could involve the synthesis of analogues with different ether linkages.

The synthesis of various ethers of 3,5-diiodobenzoic acid derivatives has been explored. For example, the synthesis of 4-ethoxy-2-hydroxy-3,5-diiodobenzoic acid has been reported, demonstrating the introduction of an ethoxy group onto a diiodinated phenolic ring system. soton.ac.uk Furthermore, the synthesis of related compounds with different alkoxy groups, such as 4-methoxy and 4-(2,2,2-trifluoroethoxy) derivatives of 2-hydroxy-3,5-diiodobenzoic acid, has been achieved. soton.ac.uk These syntheses typically involve the reaction of a diiodinated hydroxybenzoic acid with an appropriate alkylating agent in the presence of a base.

While direct modification of the ethoxy group (e.g., ether cleavage) on the final this compound molecule is not extensively documented in the provided search results, the synthesis of analogues with varied ether functionalities from a common diiodohydroxybenzoic acid precursor is a viable strategy.

Table 2: Examples of Analogues with Modified Ether Groups

| Analogue | Precursor | Reagents | Reference |

|---|---|---|---|

| 4-ethoxy-2-hydroxy-3,5-diiodobenzoic acid | 2,4-dihydroxy-3,5-diiodobenzoic acid | Ethylating agent | soton.ac.uk |

| 2-hydroxy-3,5-diiodo-4-methoxybenzoic acid | 2,4-dihydroxy-3,5-diiodobenzoic acid | Methylating agent | soton.ac.uk |

| 2-hydroxy-3,5-diiodo-4-(2,2,2-trifluoroethoxy)benzoic acid | 2,4-dihydroxy-3,5-diiodobenzoic acid | 2,2,2-trifluoroethylating agent | soton.ac.uk |

Analogues with Varied Halogenation Patterns

The nature and position of the halogen substituents on the benzoic acid ring significantly influence the molecule's properties. The synthesis of analogues of this compound with different halogenation patterns, such as replacing iodine with other halogens or altering their positions, has been a subject of research.

A study by Hambardzumyan et al. provides a direct comparison of the synthesis of derivatives of 3,5-dichloro- and 3,5-diiodo-4-hydroxybenzoic acids. researchgate.net This work highlights the possibility of creating analogues with different halogens. The synthesis of these dihalogenated precursors typically starts from 4-hydroxybenzoic acid, which is then subjected to either chlorination or iodination. chemicalbook.comorgsyn.orgresearchgate.net

The synthesis of 3-bromo-5-iodobenzoic acid has also been reported, indicating that mixed halogenated analogues are also accessible. nih.gov These variations in the halogenation pattern can be used to fine-tune the electronic and steric properties of the molecule for specific applications.

Table 3: Examples of Analogues with Varied Halogenation

| Analogue | Precursor | Halogenating Agent | Reference |

|---|---|---|---|

| 3,5-dichloro-4-hydroxybenzoic acid | 4-hydroxybenzoic acid | Chlorinating agent | researchgate.net |

| 3,5-diiodo-4-hydroxybenzoic acid | 4-hydroxybenzoic acid | Iodine monochloride | chemicalbook.comorgsyn.org |

| 3-bromo-5-iodobenzoic acid | Not specified | Brominating and iodinating agents | nih.gov |

Complex Analogues for Chemical Biology Research (e.g., Small Molecule Carriers)

The diiodobenzoic acid scaffold has proven to be a valuable building block in the design and synthesis of complex molecules for chemical biology research, particularly in the development of small molecule carriers (SMoCs) for siRNA delivery. nih.gov

A notable example is the synthesis of a bifurcated SMoC, 4G-BfSMoC-COOH, which utilizes 3,5-diiodobenzoic acid as a central core. nih.gov In this synthesis, the diiodo-positions serve as handles for Suzuki-Miyaura cross-coupling reactions to introduce larger, functionalized phenyl groups. The carboxylic acid group of the diiodobenzoic acid is retained as a linker for potential conjugation to targeting ligands. nih.gov Although this example uses the 3,5-diiodo isomer without the 4-ethoxy group, it provides a clear blueprint for how this compound could be employed to create structurally complex and functional molecules for biological applications.

Another area of application is in the development of fluorescently labeled conjugates for biological assays. For instance, 3,5-diiodo-4-p-hydroxyphenoxybenzoic acid has been used as a precursor in the synthesis of fluorescent thyroid hormone conjugates. google.com This demonstrates the utility of diiodobenzoic acid derivatives as scaffolds for attaching reporter molecules.

The synthesis of these complex analogues often involves multi-step reaction sequences, including cross-coupling reactions, amide bond formations, and the introduction of various functional groups to achieve the desired biological activity and targeting capabilities.

Advanced Applications in Chemical Sciences

Role as a Synthetic Precursor in Complex Molecule Synthesis

4-Ethoxy-3,5-diiodobenzoic acid serves as a versatile building block in the synthesis of intricate molecular structures. Its diiodo-substituted aromatic ring provides reactive sites for various coupling reactions, enabling the construction of larger, functional molecules.

Building Block for Polymeric Materials (e.g., Conjugated Polyelectrolytes)

Conjugated polyelectrolytes (CPEs) are a class of polymers that possess both the electronic conductivity of conjugated systems and the ionic conductivity of polyelectrolytes. These materials have garnered significant interest for their potential applications in electronic devices such as organic solar cells and light-emitting diodes.

The synthesis of a high molecular weight poly(aryleneethynylene) has been achieved through the palladium-catalyzed copolymerization of 3,5-diiodobenzoic acid and acetylene (B1199291) gas in an aqueous basic medium. This polymer features a "zig-zag," fully conjugated backbone and is soluble in aqueous base. While this specific example uses the parent 3,5-diiodobenzoic acid, the ethoxy group in this compound can be used to tune the solubility and electronic properties of the resulting polymers. The general synthetic strategies developed for diiodobenzoic acids are applicable to its ethoxy derivative, highlighting its potential as a monomer for novel CPEs.

Component in the Construction of Supramolecular Architectures (e.g., Metallomacrocycles)

The rigid and predictable geometry of this compound makes it an excellent candidate for the construction of supramolecular assemblies, including metallomacrocycles. The diiodo-substituents can participate in halogen bonding, a non-covalent interaction that plays a crucial role in directing the self-assembly of complex structures.

Research has demonstrated the use of 3,5-diiodobenzoic acid in forming high-dimensional supramolecular coordination polymers. These structures are often built through the interplay of metal-ligand coordination and halogen···halogen interactions. For instance, the synthesis of a rigid metallohexameric macrocycle involved precursors derived from 3,5-diiodobenzoic acid. The diiodoaryl moiety was a key component that, after further functionalization, allowed for the self-assembly of a large, nanosized metallomacrocycle. The principles demonstrated with 3,5-diiodobenzoic acid can be extended to its 4-ethoxy derivative, offering a pathway to new supramolecular architectures with potentially different electronic and host-guest properties.

Utilization in Combinatorial Organic Synthesis and Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of large libraries of compounds, which can then be screened for desired biological or material properties. The core principle involves systematically combining a set of building blocks in various combinations.

This compound, with its defined reactive sites, is a suitable scaffold for combinatorial synthesis. The two iodine atoms can be independently or simultaneously functionalized through reactions like the Sonogashira or Suzuki couplings, while the carboxylic acid group provides another point for diversification, for example, through amide bond formation. This trifunctional nature allows for the generation of a diverse library of compounds from a single, readily accessible precursor. This

Coordination Chemistry of this compound and its Ligands

Exploration of Chelate Effects and Ligand Field Theory in Metal Complex Formation

The coordination of this compound to a metal center would primarily occur through its carboxylate group. In its deprotonated form, 4-ethoxy-3,5-diiodobenzoate, the carboxylate can act as a monodentate or bidentate ligand. As a bidentate ligand, it can form a four-membered chelate ring with the metal ion. While four-membered rings are generally less stable than five- or six-membered rings due to ring strain, the rigidity of the carboxylate group can still favor chelation.

Chelate Effects:

The chelate effect describes the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. In the case of 4-ethoxy-3,5-diiodobenzoate, if it were to act as a bidentate ligand, the formation of a chelate ring would lead to a more stable complex than if two separate monodentate ligands were coordinated. This increased stability is primarily due to a favorable change in entropy. The coordination of one bidentate ligand displaces two monodentate ligands (e.g., water molecules), leading to an increase in the number of free molecules in the system and thus a positive entropy change.

Ligand Field Theory:

Ligand field theory describes the interaction between a central metal ion and its surrounding ligands. The ligands' electrons create an electrostatic field that removes the degeneracy of the metal's d-orbitals. The extent of this splitting, denoted as Δ, depends on the nature of the ligand. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. fiveable.mesolubilityofthings.comnumberanalytics.comwikipedia.org

A weak ligand field would lead to a small d-orbital splitting (small Δ). For transition metal ions with d-electron configurations from d⁴ to d⁷, this would result in high-spin complexes, where electrons occupy the higher energy d-orbitals before pairing up in the lower energy orbitals.

Illustrative Spectrochemical Data for Related Ligands

The following table provides an illustrative comparison of where the components of 4-ethoxy-3,5-diiodobenzoate might fall within the spectrochemical series, which orders ligands from weak field (small Δ) to strong field (large Δ).

| Ligand Type | Example | Position in Spectrochemical Series | Expected Δ |

| Halide | I⁻ | Very Weak Field | Very Small |

| Oxygen Donor | H₂O, RCOO⁻ | Weak Field | Small |

| Nitrogen Donor | NH₃ | Intermediate Field | Medium |

| Carbon Donor | CN⁻ | Strong Field | Large |

This table is for illustrative purposes and shows the general classification of ligand types found within the target molecule.

Investigation as a Component in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comacs.org The properties of MOFs, such as their porosity and stability, are highly dependent on the geometry and functionality of the organic linkers. This compound possesses several features that make it an interesting, albeit theoretically explored, candidate as a linker in MOF synthesis.

The carboxylate group provides the necessary coordination site to bind to metal centers. The rigid benzoic acid backbone is a common feature in many successful MOF linkers, contributing to the formation of stable, porous structures. uio.noacs.org The presence of the bulky iodine and ethoxy substituents would significantly influence the resulting framework's topology and pore environment.

Potential Structural Implications:

Steric Hindrance: The large iodine atoms and the ethoxy group would introduce significant steric bulk. This could prevent the formation of highly dense, interpenetrated frameworks and potentially lead to the creation of larger pores. The rotational freedom of the ethoxy group could also influence the flexibility of the resulting MOF. mdpi.com

Halogen Bonding: The iodine atoms on the aromatic ring have the potential to participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base. In a MOF structure, these halogen bonds could act as secondary interactions, reinforcing the framework and influencing the adsorption properties for specific guest molecules. The functionalization of MOF linkers with halogens has been shown to tune their adsorption properties. acs.orgresearchgate.netacs.org

Modified Pore Environment: The ethoxy and iodo groups would create a unique chemical environment within the pores of the MOF. The ethoxy group could impart a degree of hydrophobicity, while the polarizable iodine atoms could offer specific binding sites for certain molecules. The installation of functionalized linkers is a known strategy to enhance the functions of MOFs. nih.gov

Illustrative Data for MOF Linkers

The table below compares the characteristics of this compound with some common benzoic acid-based linkers used in MOF synthesis.

| Linker | Functional Groups | Potential Impact on MOF Structure |

| Terephthalic acid | Two opposing carboxylates | Forms robust, often porous frameworks like MOF-5 and UiO-66. uio.noacs.org |

| Trimesic acid | Three carboxylates in a 1,3,5-arrangement | Leads to highly connected and stable frameworks like HKUST-1. |

| This compound | One carboxylate, one ethoxy, two iodo | Steric bulk from substituents may lead to larger pore sizes. Halogen bonding from iodine atoms could provide secondary structural reinforcement and specific adsorption sites. |

This table provides a qualitative comparison to illustrate the potential role of the title compound as a MOF linker.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.